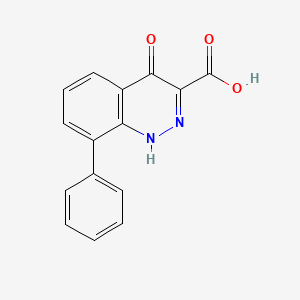

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O3 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-oxo-8-phenyl-1H-cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C15H10N2O3/c18-14-11-8-4-7-10(9-5-2-1-3-6-9)12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20) |

InChI Key |

ZHASXWRLWHEDQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NN=C(C3=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have shown that derivatives of 4-oxo compounds exhibit significant anti-inflammatory properties. For instance, a study focusing on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives demonstrated their ability to inhibit proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro. Among these derivatives, compound 13a showed promising results in alleviating symptoms in models of acute lung injury and sepsis by improving survival rates and reducing lung tissue damage .

Key Findings:

- Compound: 13a (a derivative of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide)

- Mechanism: Inhibition of NF-κB pathway

- In Vivo Effects: Reduced pulmonary edema and macrophage infiltration; improved survival in sepsis models.

Antibacterial Activity

The antibacterial potential of quinolone derivatives has been widely studied. A specific compound related to 4-oxo structures was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative with a 7-(3-aminoazetidin-1-yl) group showed significantly higher potency against clinical isolates compared to existing antibiotics like trovafloxacin .

Data Summary:

| Compound | Target Bacteria | Potency (fold increase over trovafloxacin) |

|---|---|---|

| 7-(3-aminoazetidin-1-yl)-8-chloro derivative | Streptococcus pneumoniae | 30x |

| 7-(3-aminoazetidin-1-yl)-8-chloro derivative | Methicillin-resistant Staphylococcus aureus | 128x |

Anticancer Properties

The anticancer potential of 4-Oxo compounds has also been explored. A series of new quinoline derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. One particular derivative demonstrated significant activity by inducing apoptosis through the upregulation of pro-apoptotic proteins such as Bax and Caspase-7 while downregulating VEGFR-2 gene expression .

Case Study:

In vitro studies using the MCF-7 breast cancer cell line revealed that certain synthesized compounds exhibited strong anticancer activity comparable to that of established chemotherapeutics like Doxorubicin. The MTT assay results indicated a dose-dependent response, confirming their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of phosphatases by binding to their active sites, thereby modulating various cellular pathways . The compound’s structure allows it to interact with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and physicochemical differences between the target compound and related analogs:

*Estimated from analogous compounds in literature .

Key Observations:

- Core Structure: Cinnoline derivatives (e.g., CAS 18514-85-7) exhibit a dual nitrogen arrangement, fostering stronger hydrogen-bonding interactions compared to quinoline analogs (single nitrogen) .

- 8-Phenyl Substituent: The phenyl group in the target compound increases log P (~2.0) compared to unsubstituted cinnoline (log P <2.0), suggesting improved membrane permeability .

- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., CAS 7507-44-0) lower pKa values (~3.9–4.0), enhancing solubility at physiological pH .

Physicochemical Properties

- Lipophilicity (log P): The 8-phenyl group elevates log P relative to ethyl or hydrogen substituents, aligning with trends observed in quinolone derivatives .

- Acidity (pKa): Cinnoline-3-carboxylic acids generally exhibit pKa values ~3.5–5.0, lower than phosphonic acid analogs (pKa ~1.5–3.0) . The target compound’s pKa (~3.5–4.0) is comparable to chloro-substituted quinolones, favoring ionization in biological systems .

Biological Activity

4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 281.27 g/mol. Its structure features a quinoline core, which is known for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 13758034 |

| Molecular Formula | C16H11N2O3 |

| Molecular Weight | 281.27 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit promising anticancer activity. For instance, in vitro studies using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects at specific concentrations. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways.

Antiviral Activity

Studies have also highlighted its potential as an antiviral agent. Compounds with similar scaffolds have shown effectiveness against HIV by inhibiting integrase activity, suggesting that 4-Oxo-8-phenyl derivatives may share similar mechanisms of action.

Antimicrobial Effects

The compound has displayed antimicrobial properties against various bacterial strains. In particular, derivatives have been tested for their ability to inhibit bacterial growth, demonstrating a potential role in developing new antibiotics.

Study 1: Anticancer Activity

A study conducted on synthesized derivatives of 4-Oxo-8-phenyl compounds showed that certain analogs exhibited an EC50 value of less than 100 µM against cancer cell lines, indicating potent anticancer properties without significant cytotoxicity towards normal cells .

Study 2: Antiviral Potential

In another investigation focusing on HIV integrase inhibitors, derivatives of the compound were designed and evaluated for their ability to inhibit viral replication in vitro. The most potent derivative demonstrated an EC50 of 75 µM with minimal cytotoxic effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and growth.

- Apoptosis Induction : By triggering apoptotic pathways, it promotes cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology:

- Cyclocondensation: Adapt protocols from analogous quinoline-3-carboxylic acid derivatives. For example, reflux a substituted aniline precursor with diethyl ethoxymethylenemalonate in ethanol at 70–80°C for 24–72 hours .

- Substitution Optimization: Vary phenyl group introduction using Suzuki-Miyaura coupling (e.g., Pd catalysts, aryl boronic acids) to enhance regioselectivity. Monitor via HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

- Yield Factors: Elevated temperatures (>80°C) may degrade the dihydroquinoline core, while insufficient reaction time (<24 hours) leads to incomplete cyclization .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Protocol:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the 4-oxo group .

- Handling: Use gloveboxes or fume hoods with HEPA filters. Avoid contact with metals (e.g., Fe³⁺, Cu²⁺) that may catalyze decomposition .

- Decomposition Signs: Yellowing of solutions or precipitation indicates degradation; validate purity via melting point analysis (expected range: 220–225°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Analytical Workflow:

- NMR Discrepancies: Compare -NMR (DMSO-) peaks for the phenyl group (δ 7.2–7.6 ppm) and carboxylic proton (δ 13.1–13.3 ppm). Batch variations >0.1 ppm suggest residual solvents (e.g., DMF) or tautomeric forms .

- X-ray Crystallography: Resolve ambiguity by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters (e.g., space group , Z = 4) .

- QC Harmonization: Implement standardized quenching protocols (e.g., rapid cooling in ice baths) to minimize kinetic byproducts .

Q. How can computational modeling predict the pharmacological activity of this compound, and what validation methods are recommended?

- Framework:

- Docking Studies: Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding between the 4-oxo group and Ser84/Asp88 residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. Validate with experimental MIC values against E. coli (e.g., broth microdilution, 0.5–64 µg/mL) .

- Contradiction Management: If computational IC₅₀ diverges from lab data (>2-fold), re-evaluate protonation states (e.g., carboxylic acid vs. carboxylate) at physiological pH .

Contradictions in Evidence

- Storage Conditions: recommends desiccators at RT, while emphasizes –20°C. Resolution: Conduct stability studies under both conditions (TGA/DSC) to determine degradation kinetics .

- Spectral Validation: X-ray data in conflicts with NMR predictions for tautomer ratios. Use variable-temperature NMR (VT-NMR) to probe equilibrium shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.